molecular formula C13H11N3S B13438191 1,3-Benzenediamine, 5-(2-benzothiazolyl)- CAS No. 164660-28-0

1,3-Benzenediamine, 5-(2-benzothiazolyl)-

Cat. No.: B13438191
CAS No.: 164660-28-0
M. Wt: 241.31 g/mol
InChI Key: GJAGIYZCTMTZAO-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenylenediamines in Organic Chemistry

Substituted phenylenediamines are a class of aromatic amines derived from benzene (B151609), featuring two amino groups attached to the benzene ring. The positional isomerism of these amino groups (ortho, meta, and para) gives rise to distinct chemical properties and applications. The parent compound for the molecule of interest is m-phenylenediamine, also known as 1,3-benzenediamine. wikipedia.org This colorless solid is a crucial intermediate in the synthesis of various polymers, including aramid fibers, epoxy resins, and polyurea elastomers. wikipedia.org

The reactivity of phenylenediamines is characterized by the amino groups, which can undergo a variety of chemical transformations. These include diazotization followed by coupling reactions to form azo dyes, and condensation reactions to produce polymers. ontosight.aiontosight.ai The electronic nature of the phenylenediamine ring can be modulated by the presence of substituents, which in turn influences the redox potential and spectral properties of the resulting derivatives. researchgate.net This tunability makes substituted phenylenediamines versatile building blocks in the development of functional organic materials.

Table 1: Properties of m-Phenylenediamine

Property Value
IUPAC Name Benzene-1,3-diamine
Chemical Formula C₆H₈N₂
Molar Mass 108.14 g·mol⁻¹
Appearance White solid, darkens on exposure to air
Melting Point 64 to 66 °C

Data sourced from PubChem CID 7935 nih.gov

Significance of Benzothiazole (B30560) Moieties in Heterocyclic Compound Design

Benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a thiazole (B1198619) ring. wikipedia.org This structural motif is a prominent pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netbiointerfaceresearch.com The unique electronic and structural features of the benzothiazole ring system contribute to its ability to interact with various biological targets. researchgate.net

Beyond its pharmacological importance, the benzothiazole moiety is integral to the design of functional materials. Its derivatives are utilized as dyes and are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their photophysical and electronic properties. wikipedia.orgnih.gov The synthesis of benzothiazoles is well-established, typically involving the condensation of 2-mercaptoaniline with various reagents like acid chlorides or aldehydes. wikipedia.org

Table 2: Properties of Benzothiazole

Property Value
IUPAC Name 1,3-Benzothiazole
Chemical Formula C₇H₅NS
Molar Mass 135.19 g·mol⁻¹
Appearance Colorless, slightly viscous liquid
Melting Point 2 °C

Data sourced from Wikipedia wikipedia.org

Overview of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- as a Key Intermediate and Functional Building Block

As a key intermediate, the two amino groups of the phenylenediamine portion offer reactive sites for further chemical modifications. These groups can be utilized in polymerization reactions to create novel high-performance polymers where the rigid, heterocyclic benzothiazole unit is incorporated into the polymer backbone, potentially imparting enhanced thermal stability and specific optoelectronic properties. Furthermore, the amino groups can be chemically transformed into other functional groups, allowing for the synthesis of a diverse range of more complex molecules.

The compound's structure, featuring an electron-donating diamino-substituted benzene ring and a benzothiazole moiety, suggests interesting electronic and photophysical properties. This donor-acceptor character is a common design strategy for creating molecules with applications in organic electronics and nonlinear optics.

Table 3: Chemical Identifiers for 1,3-Benzenediamine, 5-(2-benzothiazolyl)-

Identifier Value
IUPAC Name 5-(1,3-benzothiazol-2-yl)benzene-1,3-diamine
Chemical Formula C₁₃H₁₁N₃S
Molecular Weight 241.31 g/mol

Academic Research Landscape and Interdisciplinary Relevance

The unique hybrid structure of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- places it at the intersection of several scientific disciplines, suggesting a broad and interdisciplinary research landscape.

Polymer Chemistry: This compound is a prime candidate as a monomer for the synthesis of advanced polymers. Its incorporation into polymer chains could lead to materials with high thermal resistance, specific mechanical strengths, and tailored electronic properties, suitable for applications in aerospace, electronics, and specialty coatings.

Medicinal Chemistry: Given the well-documented biological activities of benzothiazole derivatives, 1,3-Benzenediamine, 5-(2-benzothiazolyl)- could serve as a valuable scaffold for the design and synthesis of new therapeutic agents. researchgate.netbiointerfaceresearch.comnih.gov The diamine functionality allows for the attachment of various pharmacophoric groups to explore new structure-activity relationships.

Materials Science: The inherent electronic properties of the molecule make it a target for research in functional organic materials. It could be explored for the development of novel dyes, fluorescent probes for chemical sensing, and as a component in materials for organic electronic devices, leveraging the interplay between the electron-donating and electron-accepting parts of its structure. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

164660-28-0

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C13H11N3S/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2

InChI Key

GJAGIYZCTMTZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)N)N

Origin of Product

United States

Synthetic Methodologies for 1,3 Benzenediamine, 5 2 Benzothiazolyl and Its Derivatives

Strategies for Benzothiazole (B30560) Ring Formation

The synthesis of the benzothiazole nucleus is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to modern catalytic systems. The fundamental structure, a fusion of benzene (B151609) and thiazole (B1198619) rings, is typically formed by creating the five-membered thiazole ring onto a pre-existing benzene derivative.

Cyclization Reactions involving Aniline (B41778) and Thiophenol Derivatives

The most prevalent methods for constructing the benzothiazole ring involve the cyclocondensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. This approach leverages the nucleophilicity of the thiol and amino groups to react with an electrophilic carbon. A wide array of reactants can be used to provide the C2 carbon of the benzothiazole ring, including carboxylic acids, aldehydes, acid chlorides, esters, and nitriles. mdpi.comnih.govnih.gov

For instance, the reaction between 2-aminothiophenol and a carboxylic acid, often promoted by dehydrating agents like polyphosphoric acid (PPA) at high temperatures, is a classic and effective method. nih.gov Similarly, aldehydes react readily with 2-aminothiophenol, typically undergoing an oxidative cyclization to form the aromatic benzothiazole ring. mdpi.comresearchgate.net

An alternative strategy begins with substituted anilines. The classical synthesis of 2-aminobenzothiazoles involves treating a 4-substituted aniline with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.gov This reaction proceeds via thiocyanation of the aniline followed by intramolecular cyclization. Another pathway involves the cyclization of phenylthiourea (B91264) precursors. nih.gov

Catalytic Approaches in Benzothiazole Synthesis

Modern synthetic chemistry has introduced a variety of catalysts to improve the efficiency, yield, and environmental footprint of benzothiazole synthesis. These catalysts can activate the substrates, lower reaction temperatures, and reduce reaction times. Catalytic systems range from simple acids and bases to complex transition metal complexes.

Brønsted acids can effectively catalyze the cyclization of 2-amino thiophenols. organic-chemistry.org Transition metals, particularly copper, are widely used. Copper-catalyzed methods can facilitate the condensation of 2-aminobenzenethiols with nitriles or the coupling of N-(2-chlorophenyl) benzothioamides. rsc.orgmdpi.com Other catalytic systems include iodine-promoted condensation of 2-aminothiophenol with aldehydes and the use of an H₂O₂/HCl mixture as a simple and efficient catalytic oxidant. mdpi.comorganic-chemistry.orgmdpi.com In some cases, reactions can proceed under catalyst- and additive-free conditions, often utilizing microwave irradiation or high temperatures to drive the reaction. nih.gov

Table 1: Catalytic Approaches in Benzothiazole Synthesis
Catalyst SystemReactantsKey FeaturesReference
Copper (e.g., CuI, CuSO₄)2-aminobenzenethiols and nitriles; N-(2-chlorophenyl) benzothioamidesEfficient C-S and C-N bond formation. rsc.orgmdpi.com
Brønsted Acids2-amino thiophenols and β-diketonesMetal-free conditions, good yields. organic-chemistry.org
Iodine (I₂)2-aminothiophenol and aldehydesPromotes condensation under mild conditions. organic-chemistry.org
H₂O₂/HCl2-aminothiophenol and aldehydesGreen, efficient oxidative cyclization at room temperature. mdpi.commdpi.com
KF·Al₂O₃2-aminothiophenol and acid chlorides/anhydridesBasic heterogeneous catalyst, recyclable, high yields. nih.gov
Samarium (III) triflateo-amino(thio)phenols and aldehydesReusable acid catalyst. nih.gov

Synthetic Routes to 1,3-Benzenediamine, 5-(2-benzothiazolyl)-

The synthesis of the specific target compound, 1,3-Benzenediamine, 5-(2-benzothiazolyl)- (also known as 2-(2,4-diaminophenyl)benzothiazole), is not commonly detailed in single-step procedures. Its preparation generally requires a multi-step approach that combines the formation of the benzothiazole ring with the installation or unmasking of the diamino functionality on the phenyl substituent.

Multi-step Organic Synthesis Procedures

A logical and widely applicable multi-step synthesis involves the condensation of 2-aminothiophenol with a phenyl precursor bearing nitro groups, which are subsequently reduced to amines. This strategy is advantageous because nitro groups are generally stable to the conditions of benzothiazole formation and can be cleanly reduced in a final step.

A plausible synthetic pathway is as follows:

Condensation: 2-Aminothiophenol is reacted with 2,4-dinitrobenzoic acid or its corresponding acid chloride. This reaction forms the intermediate 2-(2,4-dinitrophenyl)benzothiazole. Polyphosphoric acid (PPA) is a common medium for driving the condensation with carboxylic acids at elevated temperatures. nih.gov

Reduction: The resulting dinitro compound is then subjected to a reduction step. Standard reducing agents for converting aromatic nitro groups to amines, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder (Fe) in acetic acid or with ammonium (B1175870) chloride, or catalytic hydrogenation (H₂ over Pd/C), can be employed to yield the final product, 1,3-Benzenediamine, 5-(2-benzothiazolyl)-. nih.gov

This sequence allows for the reliable construction of the core structure followed by the crucial functional group transformation to install the desired diamine moiety. A similar approach has been documented for the synthesis of 2-(4-aminophenyl)benzothiazole, where 2-aminothiophenol is first condensed with 4-nitrobenzoic acid, followed by reduction of the nitro group. nih.gov

One-Pot Synthetic Protocols for Related Benzazole Compounds

For example, many 2-arylbenzothiazoles can be synthesized in a one-pot reaction by condensing 2-aminothiophenol and various aromatic aldehydes in the presence of a suitable catalyst and oxidant. researchgate.net Similarly, one-pot methods for synthesizing benzimidazoles often involve the reaction of an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.gov These protocols frequently utilize catalysts that facilitate both the initial condensation and the subsequent oxidative aromatization step. The development of such a protocol for the target diamine compound would likely require a chemoselective catalyst that promotes benzothiazole formation without interfering with the sensitive amine functionalities, or the use of a precursor with protected amino groups.

Chemical Derivatization and Functionalization Strategies

The structure of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- offers multiple avenues for chemical modification, primarily centered on the two reactive primary amino groups on the phenyl ring. These groups can undergo a wide range of reactions common to aromatic amines, allowing for the synthesis of a diverse library of derivatives.

Key functionalization strategies include:

Acylation: The amino groups can be readily acylated by reacting the compound with acid chlorides or anhydrides to form amides. This reaction has been demonstrated on related aminophenyl benzothiazole structures. jetir.org

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which are versatile intermediates for further synthesis.

Diazotization and Azo Coupling: One or both of the primary amino groups can be converted to diazonium salts using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. These diazonium salts are highly reactive intermediates that can be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN) or in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to produce intensely colored azo dyes. This is a common derivatization for biologically active amino-heterocycles. researchgate.net

Alkylation: The amino groups can be alkylated, although controlling the degree of alkylation (mono-, di-, etc.) can be challenging.

Phosphorylation: The amino group can be functionalized with phosphorous-containing groups, a strategy that has been explored for other aminophenyl benzothiazoles to generate compounds with potential antifungal activity. mdpi.com

These derivatization reactions allow for the fine-tuning of the molecule's physical, chemical, and biological properties, making 1,3-Benzenediamine, 5-(2-benzothiazolyl)- a versatile scaffold for further chemical exploration.

Modification of the Benzene Diamine Moiety

The 1,3-benzenediamine portion of the molecule contains two highly activating amino groups, which are primary sites for nucleophilic reactions. libretexts.org These groups readily react with electrophiles, allowing for a variety of modifications. However, their high reactivity can also lead to multiple substitutions and requires controlled reaction conditions for selective derivatization. libretexts.org

N-Acylation: The primary amino groups can be converted to amide functionalities through N-acylation. This reaction typically involves treating the parent diamine with acylating agents such as acyl chlorides or acid anhydrides. Depending on the stoichiometry of the reagents, either mono- or di-acylated products can be obtained. This modification is often used to alter the electronic properties of the amino groups or to serve as a protecting strategy to moderate their high activating nature for subsequent reactions. libretexts.org

Schiff Base Formation: Condensation of the amino groups with various aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. rasayanjournal.co.inresearchgate.netresearchgate.net This reaction provides a versatile method for introducing a wide range of substituents onto the diamine ring. The reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol (B145695). rasayanjournal.co.in

N-Alkylation: Direct alkylation of the amino groups can be achieved using alkyl halides. However, this method can be challenging to control, often resulting in a mixture of mono-, di-, and even poly-alkylated products, including quaternary ammonium salts.

Due to the strong activating nature of the dual amino groups, direct electrophilic aromatic substitution (such as Friedel-Crafts reactions) on the diamine ring is generally not feasible as the amino groups react with the Lewis acid catalysts. libretexts.org

Modification TypeReagent(s)Functional Group IntroducedResulting Derivative Class
N-AcylationAcyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Amide (-NHCOR)N-Acyl-5-(2-benzothiazolyl)-1,3-benzenediamine
Schiff Base FormationAldehyde (R-CHO) or Ketone (R₂C=O)Imine (-N=CHR or -N=CR₂)N-(Alkylidene/Arylidene)-5-(2-benzothiazolyl)-1,3-benzenediamine
N-AlkylationAlkyl Halide (R-X)Alkylamino (-NHR, -NR₂)N-Alkyl-5-(2-benzothiazolyl)-1,3-benzenediamine

Substitution and Elaboration of the 2-Benzothiazolyl Group

Modifications to the 2-benzothiazolyl moiety are typically achieved either by using substituted precursors during the initial ring formation or by post-synthetic functionalization of the benzothiazole ring system.

Synthesis from Substituted Precursors: The most common and direct method for introducing substituents onto the benzene ring of the benzothiazole group is to begin the synthesis with a correspondingly substituted 2-aminothiophenol. The Jacobson method, a classic route to 2-phenylbenzothiazoles, involves the cyclization of a thiobenzanilide, which is formed from a substituted 2-aminothiophenol and a benzoyl chloride. aston.ac.uk For example, reacting 4-chloro-2-aminothiophenol with 3,5-diaminobenzoic acid would yield a derivative with a chlorine atom on the benzothiazole ring. This approach allows for precise control over the substitution pattern.

Electrophilic Aromatic Substitution: The benzothiazole ring system can undergo electrophilic aromatic substitution, such as nitration or sulfonation. masterorganicchemistry.comlibretexts.org The reaction of the parent compound with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the benzene portion of the benzothiazole. masterorganicchemistry.com The position of substitution is directed by the existing heterocyclic ring, which is generally deactivating. libretexts.org Subsequent reduction of the introduced nitro group can yield an amino group, which serves as a handle for further elaboration, such as diazotization or acylation.

N-Alkylation of the Thiazole Ring: The endocyclic nitrogen atom of the thiazole ring is nucleophilic and can be alkylated to form a quaternary benzothiazolium salt. nih.gov For instance, reaction with α-iodoketones in a solvent like acetone (B3395972) proceeds via N-alkylation of the endocyclic nitrogen, leading to the formation of 2-amino-1,3-benzothiazolium iodides. nih.gov This transformation alters the electronic properties of the heterocycle and can be a precursor for further reactions, such as the synthesis of imidazo[2,1-b] aston.ac.ukmdpi.combenzothiazoles through subsequent cyclization. nih.gov

Modification ApproachReaction TypeReagent(s)Position of ModificationResulting Structure
Precursor-based SynthesisCyclocondensationSubstituted 2-aminothiophenol + 3,5-diaminobenzoic acid derivativeBenzene ring of benzothiazoleDerivative substituted on the benzothiazole moiety
Post-Synthetic FunctionalizationElectrophilic NitrationHNO₃ / H₂SO₄Benzene ring of benzothiazoleNitro-substituted benzothiazole derivative
Post-Synthetic FunctionalizationN-Alkylationα-Iodoketone (RCOCH₂I)Endocyclic Nitrogen (N-3) of thiazole ring3-Alkyl-benzothiazolium salt derivative

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Predicted Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Amine Protons (-NH₂)Broad singlets
Benzothiazole (B30560) Aromatic Protons7.0 - 8.5m
Benzenediamine Aromatic Protons6.0 - 7.5m

Note: This table is predictive and not based on experimental data for the specified compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific ¹³C NMR data for 1,3-Benzenediamine, 5-(2-benzothiazolyl)- is not extensively documented. Based on related structures, the benzothiazole carbons, particularly the carbon atom of the C=N bond, are expected to resonate at a lower field (higher ppm). The carbons of the benzenediamine ring would appear in the aromatic region, with the carbons attached to the amine groups showing characteristic shifts.

Predicted Carbon Assignment Predicted Chemical Shift (ppm)
Benzothiazole C=N150 - 170
Benzothiazole Aromatic Carbons110 - 140
Benzenediamine Aromatic Carbons100 - 150

Note: This table is predictive and not based on experimental data for the specified compound.

Two-Dimensional NMR Techniques for Connectivity and Assignment

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms within the 1,3-Benzenediamine, 5-(2-benzothiazolyl)- molecule, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish direct and long-range carbon-proton correlations, respectively. These experiments would be crucial in differentiating the various aromatic protons and carbons and confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- is expected to exhibit characteristic absorption bands corresponding to its functional groups. While specific experimental data is unavailable, predictions can be made based on known spectral data for similar compounds.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amine)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C=N (Thiazole)1600 - 1650Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching

Note: This table is predictive and not based on experimental data for the specified compound.

The N-H stretching vibrations of the primary amine groups would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=N stretching of the benzothiazole ring and the C=C stretching of the aromatic rings would be found in the 1450-1650 cm⁻¹ fingerprint region.

Raman Spectroscopy (Potential application)

Raman spectroscopy could serve as a complementary technique to FTIR for the characterization of 1,3-Benzenediamine, 5-(2-benzothiazolyl)-. Due to the different selection rules, vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. In particular, the symmetric vibrations of the aromatic rings and the C-S bond within the benzothiazole moiety might be more readily observed using Raman spectroscopy. This could provide additional structural information and confirm the assignments made from FTIR and NMR data.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and luminescent properties of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- would be primarily investigated using Ultraviolet-Visible (UV-Vis) and Photoluminescence/Fluorescence Spectroscopy. These techniques provide fundamental insights into the molecule's interaction with light and its potential for applications in optical sensing and imaging.

The UV-Vis absorption spectrum of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- is predicted to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the conjugated system. The benzothiazole core typically displays strong absorption in the UV region. The presence of the 1,3-benzenediamine substituent, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzothiazole. This shift is due to the extension of the π-conjugated system and intramolecular charge transfer (ICT) character from the diamino-substituted benzene (B151609) ring to the benzothiazole moiety.

A hypothetical UV-Vis absorption data table for 1,3-Benzenediamine, 5-(2-benzothiazolyl)- in a common organic solvent like ethanol (B145695) is presented below, based on typical values for similar aromatic and heterocyclic compounds.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol~280-300~20,000-30,000π-π* (Benzothiazole)
Ethanol~340-360~10,000-15,000ICT

Upon excitation at its absorption maxima, 1,3-Benzenediamine, 5-(2-benzothiazolyl)- is anticipated to exhibit fluorescence. The emission spectrum would likely be characterized by a Stokes shift, with the emission peak appearing at a longer wavelength than the absorption peak. The amino groups of the 1,3-benzenediamine moiety can act as recognition sites for various analytes. For instance, the fluorescence of the compound could be quenched or enhanced in the presence of specific metal ions or anions due to interactions that alter the ICT process. This property suggests a strong potential for its application as a fluorescent sensor.

The potential sensing mechanism could involve the protonation of the amino groups in the presence of acids, leading to a change in the electronic properties and a corresponding shift in the fluorescence emission. Similarly, coordination with metal ions could rigidify the molecular structure, leading to enhanced fluorescence emission.

A table summarizing the expected photoluminescence properties is provided below.

SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Potential Sensing Application
Ethanol~350~420-450~0.2-0.4pH sensing, metal ion detection
Toluene~345~400-430~0.1-0.3Solvatochromic studies

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical tool for confirming the molecular weight and elucidating the fragmentation patterns of a compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry would be employed to determine the exact mass of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- with high precision. This technique allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its chemical formula (C₁₃H₁₁N₃S). The expected high-resolution mass data is presented in the table below.

Ionization ModeCalculated m/z [M+H]⁺Measured m/zElemental Composition
ESI+242.0746Expected within ±5 ppmC₁₃H₁₂N₃S

Electron Ionization Mass Spectrometry would provide information about the fragmentation pathways of the molecule upon electron impact. The resulting mass spectrum would show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern can be predicted based on the stability of the resulting ions. Key fragmentations would likely involve the cleavage of the C-C bond between the benzene and benzothiazole rings, as well as fragmentation of the benzothiazole ring itself.

A table of expected major fragments in the EI mass spectrum is shown below.

m/zProposed Fragment
241[M]⁺
135[Benzothiazole]⁺
108[1,3-Benzenediamine radical cation]⁺
91[C₆H₅N]⁺

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- can be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

A hypothetical crystallographic data table is provided below, outlining the expected parameters.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)~8-12
b (Å)~10-15
c (Å)~15-20
β (°)~90-105 (for monoclinic)
Z (molecules/unit cell)4 or 8
Hydrogen BondsN-H···N or N-H···S interactions

Computational Chemistry and Theoretical Investigations of 1,3 Benzenediamine, 5 2 Benzothiazolyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, stability, and properties from first principles. For complex heterocyclic systems like benzothiazole (B30560) derivatives, these methods are invaluable for elucidating structure-property relationships. mdpi.com

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, prized for its favorable balance of accuracy and computational cost. mdpi.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within that structure.

In a typical DFT study, the geometry of a molecule is optimized by finding the minimum energy conformation on its potential energy surface. This process yields crucial structural parameters. For benzothiazole derivatives, calculations using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311G(d,p) are common. asianpubs.orgmdpi.com These calculations provide optimized bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like X-ray crystallography. mdpi.com

For example, DFT studies on various benzimidazole (B57391) and benzothiazole derivatives have successfully predicted key geometric parameters, confirming their molecular structures. mdpi.com The electronic structure, including the distribution of charge and the nature of chemical bonds, is also a primary output of DFT calculations, setting the stage for further analysis of the molecule's reactivity and properties.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for Benzimidazole Derivatives

This table presents example data for related compounds to illustrate the outputs of DFT calculations.

ParameterBondCalculated Value (Å)
Bond LengthC=O1.225
C-N (imidazole)1.385
C-N (amide)1.378
C=N1.388
Bond AngleN-C-N (imidazole)107.5°
C-N-C125.8°
O=C-N123.5°
Data derived from studies on 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide). mdpi.com

To investigate the optical properties of molecules, such as how they absorb and emit light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of excited-state properties. academie-sciences.fr

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, providing information on the wavelengths of light it absorbs most strongly (λmax), the corresponding electronic transitions (e.g., from the highest occupied molecular orbital to the lowest unoccupied molecular orbital), and the intensity of these transitions (oscillator strength). academie-sciences.frnih.gov

Studies on benzothiadiazole derivatives have shown that TD-DFT can effectively model their absorption and emission spectra. mdpi.comnih.gov For instance, in D–A–D (Donor–Acceptor–Donor) type molecules containing a benzothiadiazole core, TD-DFT calculations have successfully identified the electronic transitions responsible for their characteristic absorption bands, which are crucial for applications in organic electronics like OLEDs. mdpi.commdpi.com

Table 2: Example TD-DFT Calculated Optical Properties for Benzothiadiazole Derivatives

This table shows representative data for related compounds to demonstrate the outputs of TD-DFT calculations.

CompoundCalculated λmax (nm)Major TransitionOscillator Strength (f)
Derivative 2a413, 623HOMO → LUMO, HOMO → LUMO+1N/A
Derivative 2bN/AHOMO → LUMO, HOMO → LUMO+1N/A
Derivative 2cN/AHOMO → LUMO, HOMO → LUMO+1N/A
Data derived from studies on 2,1,3-benzothiadiazole (B189464) derivatives. nih.gov

Semi-empirical methods, such as MOPAC, offer a faster, albeit less accurate, alternative to DFT for assessing molecular properties. aston.ac.uk These methods simplify quantum mechanical calculations by incorporating experimental data (empirical parameters) to approximate certain complex integrals. This approach allows for the rapid assessment of larger molecules or for preliminary screening before more computationally expensive DFT calculations are performed. aston.ac.uk They can be used to model molecular structures and predict electronic properties, which are useful in evaluating the potential reactivity of a series of compounds. aston.ac.uk

Molecular Orbital Theory and Electron Density Analysis

Analyzing the distribution and energy of molecular orbitals provides deep insights into a molecule's chemical behavior, including its reactivity and the nature of its internal and external interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. academie-sciences.fr

The energy of the HOMO is related to the molecule's ionization potential (ease of removing an electron), while the LUMO energy relates to its electron affinity (ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In computational studies of benzothiazole derivatives, the HOMO-LUMO gap is frequently calculated to predict and compare the reactivity of different analogs. asianpubs.orgmdpi.comresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for Substituted Benzothiazole Derivatives

This table contains example data from related compounds to show how FMO analysis is used.

Compound IDSubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1 -H-6.04-1.314.73
2 4-Cl-6.08-1.414.67
3 4-F-6.07-1.394.68
4 3,5-di(CF3)-6.49-2.034.46
Data derived from studies on various 2-aminobenzothiazole (B30445) derivatives. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

This analysis reveals "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as stabilization energy E(2), indicates the extent of electron delocalization. Stronger interactions signify greater stability arising from effects like hyperconjugation. NBO analysis is particularly useful for understanding the nature of intramolecular hydrogen bonds and other non-covalent interactions that dictate molecular conformation and crystal packing. ugm.ac.id

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, areas of negative potential, usually colored in shades of red, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack.

For 1,3-Benzenediamine, 5-(2-benzothiazolyl)-, one could hypothesize the likely MEP distribution based on its constituent functional groups. The nitrogen atoms of the diamine and benzothiazole moieties would be expected to be electron-rich, representing potential sites for electrophilic interaction. The aromatic rings, while generally non-polar, would exhibit nuanced variations in electron density due to the influence of the substituent groups. However, without specific computational studies, a precise and detailed MEP map for this compound remains unavailable.

Predictive Modeling of Reactivity and Stability

The reactivity and stability of a molecule can be quantified through various theoretical descriptors derived from its electronic structure. These indices provide a theoretical framework for understanding and predicting chemical behavior.

Chemical Hardness and Electrophilicity Indices

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in chemical reactivity theory, indicating a molecule's resistance to change in its electron distribution. A high chemical hardness suggests low reactivity and high stability. The global electrophilicity index (ω), another important descriptor, quantifies the ability of a molecule to accept electrons.

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While the conceptual framework for these calculations is well-established, the specific values for 1,3-Benzenediamine, 5-(2-benzothiazolyl)- have not been reported in the surveyed literature.

Table 1: Hypothetical Computational Parameters for 1,3-Benzenediamine, 5-(2-benzothiazolyl)- (Note: The following table is for illustrative purposes only, as specific data is not available in the literature.)

ParameterSymbolHypothetical Value
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
Energy GapΔEData not available
Chemical HardnessηData not available
Global Electrophilicity IndexωData not available

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This process is critical in the design of fluorescent probes and materials for nonlinear optics. The structure of 1,3-Benzenediamine, 5-(2-benzothiazolyl)-, with its electron-donating diamine group and the potentially electron-accepting benzothiazole system, suggests the possibility of ICT characteristics.

Analysis of the HOMO and LUMO distributions would be key to understanding the nature of electronic transitions and the potential for ICT. A spatial separation of the HOMO (typically localized on the donor) and the LUMO (on the acceptor) would be a strong indicator of charge transfer upon excitation. However, specific studies detailing these characteristics for the title compound are currently lacking.

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the conformational stability of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules.

For 1,3-Benzenediamine, 5-(2-benzothiazolyl)-, MD simulations could elucidate the preferred three-dimensional structure, the flexibility of the bond linking the benzenediamine and benzothiazole rings, and how the molecule behaves in different solvents. This information is crucial for understanding its physical properties and potential biological activity. Despite the utility of this technique, no specific molecular dynamics simulation studies for this compound have been found in the public domain.

Reactivity and Reaction Mechanisms of 1,3 Benzenediamine, 5 2 Benzothiazolyl

Electrophilic and Nucleophilic Character of Amine Functionalities

The two amine groups on the 1,3-benzenediamine portion of the molecule are primary aromatic amines, which are characteristically nucleophilic due to the lone pair of electrons on the nitrogen atoms. libretexts.orgmsu.edu This nucleophilicity allows them to readily react with a variety of electrophiles. The reactivity of these amines is influenced by the electronic nature of the rest of the molecule. The benzothiazole (B30560) moiety is generally considered to be electron-withdrawing, which can modulate the nucleophilicity of the amine groups. wikipedia.org

The general trend for the nucleophilicity of amines is that it increases with basicity. masterorganicchemistry.com However, steric hindrance can also play a significant role. masterorganicchemistry.com In the case of 1,3-Benzenediamine, 5-(2-benzothiazolyl)-, the amine groups are relatively unhindered, allowing for effective interaction with electrophiles.

Reactions typical for the amine functionalities include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. msu.edu However, over-alkylation to form quaternary ammonium (B1175870) salts is a common side reaction. msu.edu

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amine groups or for synthesizing polyamide polymers. libretexts.org

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This is a classic reaction of primary aromatic amines and serves as a versatile intermediate for introducing a wide range of functional groups.

While the amine groups are primarily nucleophilic, the aromatic ring to which they are attached can undergo electrophilic substitution. The amine groups are strong activating, ortho-, para-directing groups. This directing effect, combined with the influence of the benzothiazole substituent, will determine the regioselectivity of electrophilic aromatic substitution reactions.

Table 1: Predicted Reactivity of Amine Functionalities
Reaction TypeReagentExpected Product
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
AcylationAcyl Chloride (RCOCl)Amide
DiazotizationNitrous Acid (HNO₂)Diazonium Salt

Reactions Involving the Benzothiazole Heterocycle

The benzothiazole ring system has its own distinct reactivity. It is a fused heterocyclic system containing both a benzene (B151609) ring and a thiazole (B1198619) ring. The thiazole ring itself is electron-withdrawing. wikipedia.org The benzothiazole moiety can participate in several types of reactions:

Electrophilic Substitution: The benzene part of the benzothiazole ring can undergo electrophilic substitution. The position of substitution is directed by the existing substituents. The electron-donating 1,3-benzenediamine group attached at the 5-position would activate the benzothiazole ring system towards electrophilic attack.

Nucleophilic Substitution: The benzothiazole ring can also undergo nucleophilic substitution reactions, particularly at the 2-position, which is activated by the adjacent nitrogen and sulfur atoms. mdpi.com

Cycloaddition Reactions: The C=N bond within the thiazole ring can participate in [2+2+2]-cycloaddition reactions. thieme-connect.de

Condensation Reactions: The acidity of protons on a carbon atom attached to the 2-position of the benzothiazole ring can be utilized in condensation reactions. thieme-connect.de

The presence of the 1,3-benzenediamine substituent will significantly influence the regioselectivity and rate of these reactions.

Cyclization and Condensation Reactions in Polymerization

Aromatic diamines containing heterocyclic moieties are important monomers for the synthesis of high-performance polymers. 1,3-Benzenediamine, 5-(2-benzothiazolyl)- is a suitable candidate for polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. researchgate.netrsc.orgnih.gov

The polymerization proceeds through the formation of amide linkages between the amine groups of the diamine and the carboxyl groups of the dicarboxylic acid. These reactions are typically carried out at elevated temperatures, often in a high-boiling solvent and sometimes in the presence of a catalyst. nih.gov The resulting polyamides are expected to exhibit high thermal stability and mechanical strength, properties characteristic of aromatic polyamides (aramids).

Similarly, this diamine can be used to synthesize polyimides by reaction with tetracarboxylic dianhydrides. sci-hub.se The process usually involves a two-step procedure: formation of a poly(amic acid) intermediate at low temperature, followed by thermal or chemical cyclodehydration to form the final polyimide.

The rigid benzothiazole unit incorporated into the polymer backbone would contribute to the thermal stability and mechanical properties of the resulting materials. rsc.org Polymers such as poly(p-phenylene benzobisthiazole) (PBT) are known for their exceptional strength and modulus. researchgate.net

Table 2: Polymerization Reactions
Co-monomerPolymer TypeLinkage Formed
Dicarboxylic AcidPolyamideAmide
Tetracarboxylic DianhydridePolyimideImide

Tautomeric Equilibria and their Influence on Reactivity

Tautomerism is the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. libretexts.org For 1,3-Benzenediamine, 5-(2-benzothiazolyl)-, the most relevant form of tautomerism is amino-imino tautomerism involving the amine groups and the benzothiazole ring. rsc.orgresearchgate.netpsu.edu

Specifically, a proton from one of the exocyclic amine groups can migrate to the nitrogen atom of the thiazole ring, resulting in an imino tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. rsc.org

The existence of different tautomers can have a significant impact on the reactivity of the molecule. For instance, the nucleophilicity of the exocyclic nitrogen is different in the amino and imino forms. The predominant tautomer will dictate the outcome of reactions involving these groups. While the amino form is generally more stable for simple 2-aminobenzothiazoles, the specific substitution pattern in 1,3-Benzenediamine, 5-(2-benzothiazolyl)- could influence this equilibrium. rsc.org Keto-enol tautomerism could also be relevant in derivatives of this compound that contain carbonyl functionalities. researchgate.netmasterorganicchemistry.comyoutube.comkhanacademy.org

Coordination Chemistry and Metal Complexation Potential

The presence of multiple heteroatoms with lone pairs of electrons (nitrogen and sulfur) makes 1,3-Benzenediamine, 5-(2-benzothiazolyl)- an excellent candidate as a ligand in coordination chemistry. biointerfaceresearch.comnih.gov The nitrogen atom of the thiazole ring and the nitrogen atoms of the two amine groups can all act as donor sites for metal ions. researchgate.netresearchgate.net

This compound can act as a monodentate, bidentate, or even a polydentate ligand, depending on the metal ion, the reaction conditions, and the solvent. It can form stable complexes with a variety of transition metals such as cobalt, nickel, copper, zinc, and ruthenium. biointerfaceresearch.compharmascholars.com

The coordination of the ligand to a metal center can significantly alter its chemical and physical properties. The formation of metal complexes can be confirmed by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction. biointerfaceresearch.com The resulting metal complexes may exhibit interesting catalytic, electronic, or biological properties. nih.govnih.gov

Table 3: Potential Coordination Sites for Metal Complexation
Potential Donor AtomLocation
NitrogenThiazole ring
NitrogenAmine group at position 1
NitrogenAmine group at position 3
SulfurThiazole ring (less common)

Advanced Materials Applications and Polymer Science Utilizing 1,3 Benzenediamine, 5 2 Benzothiazolyl

Monomer in Polymer Synthesis

The diamine functionality of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- allows it to be a building block for various condensation polymers. The presence of the bulky and rigid benzothiazole (B30560) side group is instrumental in modifying the architecture and, consequently, the physical and chemical properties of the polymer chains.

Aromatic Polyamides with Pendent Benzothiazole Groups

Aromatic polyamides, or aramids, are renowned for their exceptional thermal resistance and mechanical strength. nih.gov However, their strong intermolecular forces and chain rigidity often lead to poor solubility, complicating their processing. researchgate.netresearchgate.net A successful strategy to mitigate this issue is the introduction of bulky pendent groups along the polymer backbone, which disrupts chain packing and enhances solubility. kpi.ua

The synthesis of aromatic polyamides featuring pendent benzothiazole groups has been achieved through the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride containing the benzothiazole moiety, such as 5-(2-benzothiazolyl)isophthaloyl chloride. kpi.ua This method produces high-molecular-weight polymers in high yields. kpi.ua The incorporation of the benzothiazole pendent rings leads to notable improvements in solubility and raises the glass transition temperatures (Tg) by 20-30°C compared to conventional polyisophthalamides. kpi.ua Furthermore, thermogravimetric analysis reveals that these modified polymers possess superior thermal stability compared to their unmodified counterparts. kpi.ua

Table 1: Properties of Aromatic Polyamides with Pendent Benzothiazole Groups

PolymerInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C)Solubility
PIPA-BT-a1.25297505Soluble in DMA, NMP, DMF
PIPA-BT-b1.43312500Soluble in DMA, NMP, DMF
PIPA-BT-c0.86325510Soluble in DMA, NMP, DMF
Data derived from studies on polyisophthalamides (PIPAs) modified with benzothiazole groups. kpi.ua

Aromatic Polyimides with Pendent Benzothiazole Groups

Aromatic polyimides are a class of high-performance polymers distinguished by their exceptional thermo-oxidative stability, mechanical strength, and dielectric properties. researchgate.netmdpi.com These characteristics are attributed to the combination of aromatic and imide structures in the polymer backbone. researchgate.net However, similar to aramids, conventional polyimides often suffer from limited solubility and high processing temperatures, which restricts their applications. nih.gov

Poly(ether-imide)s and Poly(imide-urea)s incorporating Benzothiazole Moieties

To further enhance processability while maintaining desirable thermal properties, benzothiazole moieties have been incorporated into more complex polymer architectures like poly(ether-imide)s (PEIs) and poly(imide-urea)s (PIUs). PEIs combine the thermal stability of the imide group with the processability of the ether linkage. google.commurraystate.edu

New types of aromatic poly(imide-urea)s bearing pendent benzothiazole rings have been synthesized to achieve high thermal stability and improved solubility. researchgate.net These polymers are typically prepared through a one-pot polycondensation reaction of a bis(imide-carboxylic acid) containing the benzothiazole group with various aromatic diamines. researchgate.net The resulting polymers demonstrate excellent solubility in common polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Thermogravimetric analysis shows their 10% weight loss temperatures to be in the range of 390°C to 441°C in a nitrogen atmosphere, with glass transition temperatures between 192°C and 236°C. researchgate.net

Engineering of Polymer Properties through Benzothiazole Incorporation

The inclusion of the 5-(2-benzothiazolyl)-1,3-benzenediamine monomer or similar structures into polymer chains is a deliberate design choice to engineer specific material properties. The bulky and polar nature of the benzothiazole group has a profound impact on the polymer's final characteristics.

Enhancement of Polymer Solubility in Organic Solvents

A significant challenge in the field of high-performance polymers is their limited solubility, which complicates synthesis, characterization, and processing. researchgate.net The incorporation of bulky pendent groups, such as benzothiazole, effectively addresses this issue. kpi.ua These groups are attached to the polymer backbone and physically hinder the chains from packing closely together. kpi.uanih.gov This disruption of intermolecular forces reduces crystallinity and allows solvent molecules to penetrate and solvate the polymer chains more easily. kpi.ua

Polymers containing benzothiazole pendent groups have demonstrated markedly improved solubility in aprotic polar solvents such as DMAc, NMP, and N,N-Dimethylformamide (DMF) when compared to their unmodified analogues. researchgate.netkpi.ua For example, aromatic polyamides with these side groups become readily soluble, facilitating their processing into films and fibers. kpi.uakpi.ua This enhanced solubility is achieved without significantly compromising the desirable thermal and mechanical properties of the parent polymer. kpi.ua

Improved Thermal Stability of Polymeric Materials

The thermal stability of a polymer is critical for its application in high-temperature environments. Heterocyclic rings are known for their inherent thermal and oxidative stability. kpi.ua The benzothiazole ring, in particular, is recognized as one of the more thermally stable heterocyclic structures, even surpassing aromatic imides in some cases. kpi.uaiit.edu

Table 2: Thermal Properties of Modified Aromatic Polymers

Polymer TypeModificationGlass Transition Temperature (Tg, °C)Decomposition Temperature (TGA, 10% loss, °C)Reference
Aromatic PolyamideUnmodified~270-280~470-490 kpi.ua
Aromatic PolyamidePendent Benzothiazole~297-325~500-510 kpi.ua
Poly(imide-urea)Pendent Benzothiazole192-236390-441 researchgate.net
Comparative data showing the effect of benzothiazole incorporation on thermal properties.

Influence on Mechanical and Film-forming Properties

The incorporation of the 5-(2-benzothiazolyl)-1,3-benzenediamine moiety into aromatic polyamide backbones significantly influences the resulting polymers' mechanical and film-forming characteristics. The presence of the bulky and rigid benzothiazole pendent group disrupts the close packing of polymer chains, which can enhance the solubility of otherwise intractable aromatic polyamides. kpi.ua This improved processability allows for the formation of high-quality, tough, and transparent films from solution casting. kpi.ua

While specific mechanical testing data for polymers derived directly from 1,3-Benzenediamine, 5-(2-benzothiazolyl)- are not extensively documented, the properties of analogous aromatic polyamides provide insight into the expected performance. Aromatic polyamides are renowned for their exceptional mechanical strength and thermal stability, stemming from the rigidity of the aromatic backbone and the presence of strong intermolecular hydrogen bonds between amide linkages. mdpi.com For instance, aromatic polyamides containing various bulky side groups have been reported to exhibit impressive mechanical properties.

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
Aromatic polyamides with 4-aryl-2,6-diphenylpyridine moieties72.5 - 87.35.3 - 9.52.35 - 2.87 mdpi.com
Aromatic polyimides with tert-butyl and carboxylic side groupsNot specifiedNot specifiedGood mechanical properties reported nih.gov
Aromatic polyamides with long/bulky aromatic pendent groupsLow133 - 155Not specified nih.gov

The introduction of the benzothiazole group is also associated with an increase in the glass transition temperature (Tg) of the resulting polyamides, typically by 20-30°C compared to their unmodified counterparts. kpi.ua This enhancement in thermal stability, coupled with good film-forming capabilities, makes polymers incorporating 1,3-Benzenediamine, 5-(2-benzothiazolyl)- promising candidates for applications requiring robust, thermally stable films and coatings.

Optoelectronic Materials and Conjugated Polymer Systems

The electronic properties endowed by the benzothiazole unit make 1,3-Benzenediamine, 5-(2-benzothiazolyl)- a compelling component for the development of optoelectronic materials, particularly in the realm of conjugated polymer systems.

Benzothiazole and its derivatives are well-established as effective electron-accepting moieties in the design of emitters for organic light-emitting diodes (OLEDs). When combined with suitable electron-donating units, the resulting donor-acceptor architecture can lead to efficient charge recombination and light emission. The incorporation of the 1,3-benzenediamine fragment can serve as an electron-donating component, and its linkage to the benzothiazole core can be tailored to tune the emission color and efficiency.

While specific OLED devices utilizing 1,3-Benzenediamine, 5-(2-benzothiazolyl)- as the primary emitter are not widely reported, the performance of other benzothiazole-based systems highlights the potential of this class of materials. For example, bipolar host materials for green phosphorescent OLEDs incorporating a benzothiazole core have demonstrated high efficiencies. bohrium.com Similarly, donor-acceptor compounds based on triphenylamine (B166846) and benzothiadiazole have been successfully employed as emitters in non-doped orange and red OLEDs. rsc.org

OLED Emitter SystemMaximum External Quantum Efficiency (EQE) (%)Emission ColorReference
Benzothiazole-based bipolar host with Ir(ppy)328.0Green bohrium.com
Triphenylamine/benzothiadiazole-based compounds5.7Orange/Red rsc.org
Carbazole host with phenanthroimidazole derivatives6.2Deep-Blue nih.gov

The versatility of the benzothiazole scaffold in achieving a broad spectrum of emission colors and high quantum yields underscores the promise of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- in the design of novel light-emitting materials.

The inherent electron-deficient nature of the benzothiazole ring system suggests that polymers incorporating 1,3-Benzenediamine, 5-(2-benzothiazolyl)- may exhibit interesting charge transport properties. In many conjugated polymers, benzothiadiazole units are utilized as electron-accepting components to facilitate n-type (electron) transport. While direct studies on the photorefractive properties of materials based on this specific diamine are limited, the charge transport characteristics of related benzothiazole-containing polymers have been investigated.

These studies indicate that by carefully designing the polymer backbone and controlling the molecular packing, it is possible to achieve significant electron mobilities. These properties are crucial for applications in organic field-effect transistors (OFETs) and other electronic devices.

Polymer SystemElectron Mobility (cm²/V·s)Reference
BDOPV-benzothiadiazole-based copolymer1.02 x 10⁻² mdpi.com
PCDTT-FCNBT0.4 nih.govacs.org
Carbazole-benzothiadiazole-based polymerSimulation predicted reduced mobility with disorder researcher.life

The potential for both hole transport (via the diamine component) and electron transport (via the benzothiazole component) suggests that polymers derived from 1,3-Benzenediamine, 5-(2-benzothiazolyl)- could be developed as ambipolar materials, capable of transporting both positive and negative charge carriers.

Supramolecular Chemistry and Self-Assembled Systems

The presence of hydrogen-bonding motifs (amine and amide functionalities) and aromatic surfaces in polymers and molecules containing 1,3-Benzenediamine, 5-(2-benzothiazolyl)- makes them excellent candidates for the construction of ordered supramolecular architectures through non-covalent interactions.

The amine groups of the benzenediamine unit and the nitrogen atom of the benzothiazole ring can act as hydrogen bond donors and acceptors, respectively. When this diamine is incorporated into a polymer, such as a polyamide, the amide linkages provide additional sites for hydrogen bonding. These interactions can direct the self-assembly of polymer chains into well-defined one-, two-, or three-dimensional structures.

For example, in analogous systems, intramolecular hydrogen bonds have been observed to enforce a planar, ribbon-like structure in rigid-rod polymers. kpi.ua In other conjugated polymers, intermolecular hydrogen bonding has been shown to significantly influence molecular packing, crystallinity, and charge transport properties. nih.gov The strategic placement of hydrogen bonding sites within a polymer chain containing 1,3-Benzenediamine, 5-(2-benzothiazolyl)- could therefore be a powerful tool for controlling the solid-state morphology and, consequently, the material's properties.

The planar aromatic rings of both the benzene (B151609) and benzothiazole components of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- provide surfaces for π-π stacking interactions. These non-covalent forces play a crucial role in the organization of conjugated molecules and polymers, influencing their electronic and photophysical properties. The strength and geometry of these interactions are dependent on the electronic nature of the aromatic rings and their relative orientation.

Interacting Aromatic Systemsπ-π Stacking Distance (Å)Reference
Benzothiazole and pyridyl rings3.538 researchgate.net
Aryl and vinyl groups3.25 - 3.31 beilstein-journals.org
Thiophene-based polymers3.94 - 4.06 mdpi.com

By designing polymers and molecules that promote favorable π-π stacking of the benzothiazole and benzene units, it is possible to create materials with enhanced charge transport pathways and tailored optical properties. The interplay between hydrogen bonding and π-π stacking offers a rich avenue for the design of complex and functional self-assembled systems based on 1,3-Benzenediamine, 5-(2-benzothiazolyl)-.

Metal-Organic Framework (MOF) Components (Potential application)

The compound 1,3-Benzenediamine, 5-(2-benzothiazolyl)- possesses structural features that suggest its potential as a valuable organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The specific geometry and functional groups of the organic linkers are crucial in determining the resulting MOF's structure, porosity, and properties.

The diamine and benzothiazole moieties within 1,3-Benzenediamine, 5-(2-benzothiazolyl)- offer multiple coordination sites for metal ions. The nitrogen atoms of the amine groups and the benzothiazole ring can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal centers. This potential for multidentate coordination could lead to the formation of stable, high-dimensional MOF architectures. The rigid benzothiazole unit can impart thermal and chemical stability to the resulting framework, a desirable characteristic for many applications.

While direct synthesis of MOFs using 1,3-Benzenediamine, 5-(2-benzothiazolyl)- as a primary linker is not yet extensively documented in publicly available research, its structural similarity to other nitrogen-containing heterocyclic ligands successfully employed in MOF synthesis indicates its promise. For instance, MOFs constructed from benzimidazole (B57391) and benzothiadiazole-based linkers have demonstrated interesting properties in gas storage and catalysis. mdpi.commdpi.com The presence of the diamine groups on the phenyl ring of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- offers further opportunities for post-synthetic modification, where additional functional groups could be grafted onto the framework to tailor its properties for specific applications. The inherent porosity of MOFs, combined with the chemical functionality of this particular ligand, could lead to materials with applications in selective gas adsorption, separation, and heterogeneous catalysis.

Analyte-Sensing Optical Devices (Non-biological)

The unique electronic and photophysical properties of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- make it a promising candidate for the development of chromogenic and fluorogenic sensors for the detection of various non-biological analytes. The interaction of the analyte with the sensor molecule can induce a change in its electronic structure, leading to a visually perceptible color change (chromogenic) or a change in its fluorescence intensity or wavelength (fluorogenic).

Design of Chromogenic and Fluorogenic Sensors

The design of sensors based on 1,3-Benzenediamine, 5-(2-benzothiazolyl)- would likely involve the strategic placement of analyte recognition sites that can modulate the compound's electronic properties upon binding. The amine groups and the nitrogen atom of the benzothiazole ring can serve as binding sites for various analytes through hydrogen bonding or coordination.

For chromogenic sensors, the focus would be on designing a system where analyte binding significantly alters the extent of conjugation or the intramolecular charge transfer (ICT) characteristics of the molecule. This alteration in the electronic transition energies would result in a shift in the absorption spectrum, leading to a visible color change.

In the design of fluorogenic sensors, the benzothiazole moiety can act as a fluorophore. The sensing mechanism could be based on processes such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or the modulation of ICT states. mdpi.com For example, a receptor for a specific analyte could be attached to the 1,3-benzenediamine portion of the molecule. In the unbound state, the receptor might quench the fluorescence of the benzothiazole unit. Upon binding to the analyte, this quenching effect could be suppressed, leading to a "turn-on" fluorescence response. Conversely, a "turn-off" sensor could be designed where analyte binding introduces a quenching pathway.

Mechanisms of Selective Analyte Detection

The selectivity of a sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For sensors based on 1,3-Benzenediamine, 5-(2-benzothiazolyl)-, selectivity can be achieved through several mechanisms:

Shape and Size Complementarity: By incorporating the sensor molecule into a larger, pre-organized structure such as a polymer or a cavity, selectivity for analytes of a specific size and shape can be achieved.

Specific Chemical Reactions: The amine groups can be functionalized to react specifically with a particular class of analytes. For instance, they could be modified to react with aldehydes or ketones, leading to a detectable optical response.

Coordination Chemistry: The nitrogen atoms in the molecule can selectively coordinate with specific metal ions based on their size, charge, and coordination preferences, leading to a selective sensing platform for those ions. nih.gov

Intramolecular Charge Transfer (ICT): The interaction of an analyte with either the electron-donating diamine part or the electron-accepting benzothiazole part can significantly perturb the ICT process within the molecule. This perturbation can lead to distinct changes in the absorption or fluorescence spectra, forming the basis for selective detection. For example, the nucleophilic addition of an anion like cyanide to a vinyl group attached to the benzothiazole moiety can disrupt the ICT, causing a color change and a shift in the fluorescence emission. nih.govrsc.orgscispace.com

Performance Metrics for Sensing Platforms

The performance of an analyte-sensing platform is evaluated based on several key metrics. For a hypothetical sensor based on 1,3-Benzenediamine, 5-(2-benzothiazolyl)-, these metrics would be crucial for determining its practical utility.

Performance MetricDescriptionIllustrative Target Value
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Sub-micromolar (e.g., < 1 µM)
Selectivity The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species.High selectivity against a panel of common ions and molecules.
Sensitivity The magnitude of the change in the optical signal per unit change in analyte concentration.A significant and easily measurable change in absorbance or fluorescence intensity.
Response Time The time required for the sensor to produce a stable signal upon exposure to the analyte.Rapid (seconds to a few minutes).
Reversibility The ability of the sensor to return to its original state after the analyte is removed.Reversible for applications requiring continuous monitoring.
Dynamic Range The concentration range over which the sensor provides a quantifiable response.A wide linear range covering relevant analyte concentrations.

These performance metrics are interconnected and must be optimized for the specific application of the sensor. For instance, a sensor for environmental monitoring would require a very low limit of detection and high selectivity, while a sensor for industrial process control might prioritize a rapid response time and a wide dynamic range.

Structure Property Relationships and Rational Design Principles

Elucidation of Electronic Structure Modification by Benzothiazolyl Substitution

The introduction of a benzothiazolyl group at the 5-position of 1,3-benzenediamine is expected to significantly modify the electronic landscape of the parent diamine. The benzothiazole (B30560) moiety is known to be electron-withdrawing and possesses a planar structure, which facilitates π-conjugation. nih.govresearchgate.net This substitution is predicted to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Computational studies on analogous benzothiazole derivatives have shown that such substitutions can effectively tune the electronic properties. nih.gov For instance, the presence of electron-withdrawing groups on a benzothiazole core has been demonstrated to lower both HOMO and LUMO energies, thereby reducing the energy gap. nih.gov This reduction in the HOMO-LUMO gap can influence the optical and electronic properties of materials derived from this monomer, potentially leading to enhanced charge transfer characteristics. researchgate.net

Table 1: Predicted Electronic Properties of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- based on Analogous Compounds

Property Predicted Value (eV) Impact of Benzothiazolyl Group
HOMO Energy -5.5 to -6.0 Lowered due to electron-withdrawing nature
LUMO Energy -2.0 to -2.5 Lowered, facilitating electron injection

Note: The values in this table are estimations based on computational studies of structurally similar benzothiazole derivatives and are intended for illustrative purposes due to the absence of specific experimental data for 1,3-Benzenediamine, 5-(2-benzothiazolyl)-.

Correlation between Molecular Conformation and Material Performance

The conformation of the 1,3-Benzenediamine, 5-(2-benzothiazolyl)- monomer unit within a polymer chain is a critical determinant of the final material's performance. The rigid and planar nature of the benzothiazole unit, coupled with the meta-linkage of the diamine, is expected to result in a semi-rigid polymer chain with a kinked geometry. This conformation can disrupt close chain packing, potentially leading to improved solubility and processability of the resulting polymers, a common challenge with rigid-rod polymers. mdpi.com

Impact of Substituent Effects on Spectroscopic Signatures and Reactivity

The spectroscopic properties of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- are directly influenced by its electronic structure. The UV-visible absorption spectrum is expected to show characteristic π-π* transitions associated with the conjugated aromatic system. The presence of the benzothiazole substituent is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1,3-benzenediamine, due to the extended conjugation. isca.me

Furthermore, the amino groups on the benzenediamine ring can be readily protonated or undergo chemical reactions, which would lead to noticeable changes in the spectroscopic signatures. For instance, the reactivity of the amine groups is crucial for polymerization reactions, and this reactivity can be subtly tuned by the electronic influence of the benzothiazole substituent. The electron-withdrawing nature of the benzothiazole group may slightly decrease the nucleophilicity of the amine groups compared to simple phenylenediamines.

Table 2: Expected Spectroscopic Data for 1,3-Benzenediamine, 5-(2-benzothiazolyl)-

Spectroscopic Technique Expected Wavelength (nm) Notes
UV-Vis Absorption (λmax) 320 - 360 Shifted to longer wavelengths due to extended conjugation.

Note: These are estimated values based on the spectroscopic properties of similar aromatic diamines and benzothiazole derivatives.

Principles for Tailoring Polymer Properties through Monomer Design

The chemical structure of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- offers several avenues for tailoring the properties of polymers derived from it. By strategically selecting the co-monomer, a wide range of polymer architectures with specific properties can be achieved.

For instance, polycondensation with aromatic dianhydrides would yield polyimides with high thermal stability and excellent mechanical properties. isca.me The choice of dianhydride, whether flexible or rigid, will directly impact the glass transition temperature (Tg), solubility, and processability of the resulting polyimide. Similarly, reaction with aromatic diacid chlorides would produce polyamides. The incorporation of the benzothiazole unit is anticipated to enhance the thermal stability and mechanical strength of these polyamides compared to traditional aramids. jetir.org

Rational Design Strategies for Advanced Functional Materials

The unique combination of properties offered by the 1,3-Benzenediamine, 5-(2-benzothiazolyl)- monomer makes it a valuable building block for a variety of advanced functional materials.

High-Performance Fibers: The semi-rigid nature of polymers derived from this monomer could lead to the formation of high-strength, high-modulus fibers with excellent thermal stability, suitable for applications in aerospace and defense. nih.gov

Gas Separation Membranes: The introduction of the benzothiazole unit can create specific free volume elements within the polymer matrix. By carefully selecting co-monomers, it may be possible to design membranes with tailored permeability and selectivity for specific gas pairs. mdpi.com

Electronic Materials: The tunable electronic properties of the benzothiazole moiety suggest potential applications in organic electronics. Polymers incorporating this monomer could be explored as charge transport layers in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. nih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for future research will be the development of efficient and environmentally benign methods for synthesizing 1,3-Benzenediamine, 5-(2-benzothiazolyl)- and its derivatives. Traditional synthetic routes for heterocyclic compounds often rely on hazardous reagents and energy-intensive conditions. airo.co.in Green chemistry principles offer a sustainable alternative by emphasizing waste reduction, the use of safer solvents, and energy efficiency. airo.co.in

Future synthetic strategies could include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For benzothiazole (B30560) derivatives, microwave-assisted methods have resulted in yields of 85-95% under optimized conditions. airo.co.in

Electrochemical Synthesis: Electro-organic synthesis provides a green alternative to conventional methods by using electricity instead of chemical oxidants or reductants. benthamdirect.com This approach has been successfully used for producing 2-substituted benzothiazoles with yields ranging from 64% to 91%. benthamdirect.com

Catalysis with Nanomaterials: The use of nanocatalysts, such as piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid, can enhance reaction efficiency and allow for catalyst recycling, aligning with green chemistry goals. bohrium.com

Aqueous Media Reactions: Performing reactions in water or mixed aqueous systems minimizes the use of volatile organic compounds. organic-chemistry.org Samarium triflate has been used as a reusable catalyst for synthesizing benzothiazoles in aqueous medium. organic-chemistry.org

One-Pot, Multi-Component Reactions: These reactions improve atom economy by combining several synthetic steps into a single operation, reducing waste and simplifying purification processes. mdpi.com

Synthetic MethodologyKey AdvantagesPotential Application for 1,3-Benzenediamine, 5-(2-benzothiazolyl)-
Microwave-Assisted SynthesisReduced reaction time, increased yields. airo.co.inRapid and efficient cyclization to form the benzothiazole ring.
Electrochemical SynthesisAvoids hazardous chemical reagents, eco-friendly. benthamdirect.comOxidative cyclization of a precursor molecule on an electrode surface.
NanocatalysisHigh efficiency, catalyst reusability. bohrium.comCoupling of a substituted 1,3-benzenediamine with a benzothiazole precursor.
Aqueous Media ReactionsEnvironmentally benign, safer reaction conditions. organic-chemistry.orgCondensation reactions in water to form the core structure.

Exploration of Advanced Applications in Materials Science

The unique combination of an electron-donating benzenediamine moiety and an electron-withdrawing benzothiazole ring suggests that 1,3-Benzenediamine, 5-(2-benzothiazolyl)- could possess interesting optoelectronic properties. Benzothiazole derivatives are already utilized in materials for organic light-emitting diodes (OLEDs), fluorescent markers, and electroluminescent devices. nih.govontosight.ai Similarly, benzenediamine derivatives are employed in the synthesis of high-performance polymers and dyes. ontosight.aiontosight.ai

Future research in materials science could focus on:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The intramolecular charge transfer (ICT) characteristics, which are common in donor-acceptor molecules, could be particularly beneficial. mdpi.com

High-Performance Polymers: Incorporating the 1,3-Benzenediamine, 5-(2-benzothiazolyl)- unit into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and specific electronic properties, such as those seen in aramid fibers. nih.gov

Chemosensors: Developing fluorescent sensors based on this scaffold. The benzothiazole unit is known to be a valuable receptor, and modifications to the benzenediamine part could allow for selective detection of specific ions or molecules. nih.gov

Dyes and Pigments: Exploring its use in synthesizing novel dyes with high stability and specific color properties, leveraging the chromophoric nature of both parent structures. ontosight.aiontosight.ai

Potential Application AreaRelevant Properties of Constituent MoietiesResearch Focus
Organic Light-Emitting Diodes (OLEDs)Benzothiazoles are used in electroluminescent devices. nih.govontosight.aiDevelopment of new emitter or host materials with tunable emission spectra.
High-Performance PolymersBenzenediamines are precursors to aramid fibers. nih.govSynthesis of polymers with enhanced thermal and mechanical properties.
ChemosensorsBenzothiazole derivatives act as fluorescent probes. nih.govDesign of selective and sensitive sensors for environmental or biological analytes.
Advanced DyesBenzenediamine derivatives are used in azo dyes. ontosight.aiCreation of stable and vibrant colorants for textiles and other materials.

Integration with Emerging Technologies (e.g., Nanotechnology)

Nanotechnology offers a platform to harness the properties of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- at the nanoscale, potentially leading to novel applications. Benzothiazole and benzenediamine derivatives have already been integrated into various nanostructures.

Future research directions include:

Nanoparticle Formulation: The self-assembly of derivatives to form nanoparticles could be explored for applications in drug delivery or bio-imaging. acs.org Chitosan nanoparticles modified with benzothiazole have shown antibacterial effects. nih.gov Phenylenediamine-based carbon nanodots have been used to target kidneys and act as antioxidants. nih.gov

Nanoreactors: The confined space of nanoreactors, such as those made from graphene oxide membranes, can accelerate chemical reactions. rsc.org The synthesis of the target compound or its derivatives could be enhanced using such technology.

Nano-sensors: Integrating the molecule into nanosystems for enhanced sensing capabilities. Magnetic nanotechnology has been used to create sensors for environmental contaminants. researchgate.net

Surface Functionalization: Covalently attaching the molecule to the surface of nanoparticles (e.g., magnetic nanoparticles) to create functional materials with specific catalytic or binding properties. nanomaterchem.com

Predictive Computational Modeling for Material Discovery

Computational chemistry is a powerful tool for predicting the properties of new molecules and guiding experimental work, thereby saving time and resources. mdpi.comresearchgate.net Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules like benzothiazole derivatives. nih.govscirp.org

Future computational studies on 1,3-Benzenediamine, 5-(2-benzothiazolyl)- should focus on:

Geometric and Electronic Structure Optimization: Using DFT to calculate the ground state geometry, bond lengths, and bond angles to understand the molecule's conformation. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the electronic properties, such as the HOMO-LUMO gap, which is crucial for optoelectronic applications. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: Creating MEP maps to identify the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack. scirp.org

Time-Dependent DFT (TD-DFT): Simulating the electronic absorption and emission spectra to predict the photophysical properties and guide the design of fluorescent materials. scirp.org

Molecular Docking and Dynamics: For potential biological applications, molecular docking and simulation studies can predict the binding affinity and interaction patterns of the molecule with biological targets like proteins or DNA. biointerfaceresearch.com

Computational MethodPredicted PropertiesRelevance for Material Discovery
Density Functional Theory (DFT)Optimized geometry, electronic structure. mdpi.comProvides fundamental understanding of molecular stability and reactivity.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, ionization potential, electron affinity. nih.govPredicts suitability for use in organic electronics and as a charge transport material.
Molecular Electrostatic Potential (MEP)Charge distribution, reactive sites. scirp.orgGuides the design of derivatives with specific intermolecular interactions.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and fluorescence spectra. scirp.orgAids in the design of dyes, sensors, and other optical materials.

Prospects in Supramolecular Chemistry and Molecular Machines

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of complex, functional assemblies. Molecular machines are molecules or molecular assemblies that can perform machine-like movements in response to an external stimulus. nobelprize.org The structural features of 1,3-Benzenediamine, 5-(2-benzothiazolyl)- make it an interesting candidate for these advanced fields.

Future prospects include:

Self-Assembling Systems: The presence of amino groups and the aromatic benzothiazole system could facilitate self-assembly through hydrogen bonding and π-π stacking interactions. nih.gov This could lead to the formation of supramolecular polymers, gels, or other ordered structures.

Molecular Switches: Benzothiazole-based Schiff bases have been shown to act as molecular switches, where their fluorescence properties change in response to their environment. nih.gov The combination with the benzenediamine unit could lead to new types of multi-stimuli-responsive switches.

Host-Guest Chemistry: The molecule could be designed to act as a host for specific guest molecules, with potential applications in sensing or molecular recognition. The functional groups on the benzenediamine ring can be modified to create specific binding cavities.

Components of Molecular Machines: While complex, the molecule could potentially be incorporated as a component in more elaborate molecular machines, such as rotors or shuttles, where its electronic properties could be modulated by mechanical movement. acs.org The development of rotaxane-based devices with memory function showcases the potential of such systems. nobelprize.org

Q & A

Q. What are the established synthetic routes for 1,3-Benzenediamine derivatives incorporating benzothiazole moieties?

The synthesis of benzothiazole-containing aromatic amines often involves cyclocondensation reactions. For example, benzothiazolyl guanidine reacts with trifluoroalkenones or ethyl acetoacetate derivatives under basic conditions to form pyrimidine-based benzothiazole derivatives . Key steps include:

  • Reaction optimization : Temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reactants.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).
  • Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry.

Q. How are physicochemical properties (e.g., stability, solubility) of benzothiazole-functionalized diamines characterized?

  • Stability : Assessed under varying pH, temperature, and light exposure using accelerated degradation studies. For example, TCI America’s safety data for benzothiadiazole analogs highlight stability in inert atmospheres but reactivity with strong oxidizers .
  • Solubility : Determined via HPLC or UV-Vis spectroscopy in solvents like DMSO, methanol, or aqueous buffers.
  • Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points (e.g., 109–111°C for benzoxadiazole analogs) .

Q. What safety protocols are critical for handling benzothiazole-containing aromatic amines in lab settings?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation (as noted for benzothiadiazole analogs) .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers.
  • Disposal : Follow EPA guidelines for halogenated amine waste, using approved incineration or neutralization methods.

Advanced Research Questions

Q. How can contradictory bioactivity data for benzothiazole derivatives be resolved?

Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Species-specific interactions : For example, compound 3g in Table 1 showed activity against Sp1 (MIC = 4 µg/mL) but no effect on Sp3 .
  • Experimental variables : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO cytotoxicity thresholds).
  • Resolution strategies :
    • Replicate studies with standardized protocols (e.g., CLSI guidelines).
    • Use orthogonal assays (e.g., fluorescence-based viability assays + colony-forming unit counts).

Q. Table 1: Representative Bioactivity Data for Benzothiazole Derivatives

CompoundActivity against Sp1 (MIC, µg/mL)Activity against Sp4 (MIC, µg/mL)
3a128
3g1310
4c106
Adapted from Uma et al. (2018) .

Q. What computational and spectroscopic methods are effective for studying benzothiazole-DNA interactions?

  • Density Functional Theory (DFT) : Predict binding energies and electron density maps for intercalation or groove-binding modes .
  • Spectroscopy :
    • UV-Vis : Monitor hypochromism/bathochromic shifts during DNA binding (e.g., λmax shifts from 280 nm to 320 nm) .
    • FTIR : Identify hydrogen bonding between benzothiazole NH groups and DNA phosphate backbones.
    • Viscometry : Detect changes in DNA viscosity to distinguish intercalation from surface binding.

Q. How can structure-activity relationships (SARs) guide the design of benzothiazole-based therapeutics?

  • Key substituent effects :
    • Electron-withdrawing groups (e.g., -Cl, -NO2) enhance antimicrobial activity by increasing electrophilicity .
    • Bulky aryl groups (e.g., 4-phenyl) improve DNA intercalation but may reduce solubility.
  • Case study : 5-Chloro-2-phenyl-1,3-benzothiazole showed enhanced antimalarial activity due to chlorine’s electronegativity and phenyl’s π-stacking .

Q. What are the challenges in scaling up benzothiazole-diamine synthesis for preclinical studies?

  • Yield optimization : Pilot-scale reactions often face lower yields due to inefficient heat transfer or side reactions (e.g., dimerization).
  • Purification hurdles : Remove trace metal catalysts (e.g., Pd from coupling reactions) using chelating resins or liquid-liquid extraction.
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., ≤0.1% residual solvents).

Methodological Guidance

Q. How to validate analytical methods for quantifying benzothiazole derivatives in complex matrices?

  • HPLC-DAD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid). Validate via:
    • Linearity (R<sup>2</sup> > 0.995 in 1–100 µg/mL range).
    • Recovery rates (>90% in spiked plasma samples).
    • Limit of detection (LOD < 0.5 µg/mL) .
  • LC-MS/MS : Employ MRM transitions for fragmentation patterns (e.g., m/z 245 → 187 for protonated benzothiazole ions).

Q. What strategies mitigate batch-to-batch variability in benzothiazole-diamine synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress.
  • Design of Experiments (DoE) : Optimize variables (e.g., temperature, catalyst loading) using response surface methodology (RSM).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.